molecular formula C10H12BrNO4S B1343787 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid CAS No. 494833-77-1

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid

Cat. No.: B1343787
CAS No.: 494833-77-1
M. Wt: 322.18 g/mol
InChI Key: GAPISYOCEOSVSG-UHFFFAOYSA-N
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Description

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H12BrNO4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the bromination of thiophene-2-carboxylic acid, followed by the reaction with tert-butyl dicarbonate (Boc2O) to introduce the Boc-protected amino group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Deprotection Reactions: The major product is the free amine derivative of the thiophene carboxylic acid.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or interact with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a Boc-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-10(2,3)16-9(15)12-5-4-6(11)17-7(5)8(13)14/h4H,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPISYOCEOSVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621009
Record name 5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494833-77-1
Record name 5-Bromo-3-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An aqueous 2 M lithium hydroxide solution (1 mL) was added to a solution of 5-bromo-3-tert-butoxycarbonylaminothiophene-2-carboxylic acid methyl ester (330.0 mg) in THF/water (1.6 mL/1.6 mL). The solution was stirred at room temperature overnight and was then neutralized with diluted HCl solution, and the solvent was removed in vacuo. The product with the molecular weight of 322.18 (C10H12BrNO4S) was obtained in this way; MS (ESI): 221, 223 (M-Boc+H+).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
M-Boc H+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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